molecular formula C10H10F5NO4S B3031084 Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate CAS No. 1394319-50-6

Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate

Cat. No.: B3031084
CAS No.: 1394319-50-6
M. Wt: 335.25
InChI Key: IRDFTCACCYBTCA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO4S/c1-2-20-10(17)5-7-3-4-8(6-9(7)16(18)19)21(11,12,13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDFTCACCYBTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165785
Record name (OC-6-21)-[4-(2-Ethoxy-2-oxoethyl)-3-nitrophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-50-6
Record name (OC-6-21)-[4-(2-Ethoxy-2-oxoethyl)-3-nitrophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(2-Ethoxy-2-oxoethyl)-3-nitrophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate typically involves the nitration of a precursor compound followed by esterification. One common method includes the nitration of 4-(pentafluorosulfanyl)phenol to introduce the nitro group, followed by esterification with ethyl acetate under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate has shown promise in drug development due to its unique structural features:

  • Bioisosterism : The SF₅ group is considered a bioisostere of the trifluoromethyl group, potentially leading to improved pharmacological profiles in therapeutic applications, including anti-inflammatory and anticancer drugs .
  • Synthesis of Drug Analogues : Researchers utilize this compound as a building block for synthesizing drug analogues that exhibit enhanced biological activities.

Material Science

The compound's unique physicochemical properties make it suitable for developing advanced materials:

  • Fluorinated Polymers : this compound can be incorporated into polymers to enhance their chemical stability and resistance to hydrolysis, making them ideal for various industrial applications .
  • Coatings and Adhesives : Its properties allow for the formulation of coatings and adhesives with improved performance characteristics, such as durability and resistance to environmental factors .

Industrial Chemistry

In industrial settings, this compound serves multiple roles:

  • Chemical Intermediates : It acts as an intermediate in synthesizing more complex fluorinated compounds used in various chemical processes .
  • Production of Specialty Chemicals : The compound is employed in producing specialty chemicals that require specific fluorinated functionalities for applications in electronics and pharmaceuticals .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A study demonstrated the use of this compound as a precursor for synthesizing novel drug candidates. By modifying the nitro group through reduction reactions, researchers were able to create amine derivatives that showed significant biological activity against specific cancer cell lines. The incorporation of the SF₅ group was pivotal in enhancing the lipophilicity and overall efficacy of these compounds .

Case Study 2: Development of Advanced Coatings

Another research project focused on integrating this compound into polymer matrices to develop advanced coatings. The resulting materials exhibited superior chemical resistance and durability compared to traditional coatings, making them suitable for applications in harsh environments such as chemical processing facilities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Features
Ethyl (2-nitro-4-(SF₅)phenyl) acetate SF₅ (4), NO₂ (2) C₁₀H₁₀F₅NO₄S 335.25 ~4.88 High lipophilicity, SF₅ electron withdrawal
Ethyl (2-nitro-5-(SF₅)phenyl) acetate SF₅ (5), NO₂ (2) C₁₀H₁₀F₅NO₄S 335.25 ~4.88 Positional isomer; steric differences
Ethyl {[2-nitro-4-(CF₃)phenyl]amino}acetate CF₃ (4), NO₂ (2), NHCH₂COOEt C₁₁H₁₁F₃N₂O₄ 292.21 ~3.50 Amide linker; lower electronegativity
2-Nitro-N-(4-epoxypropyloxyphenyl)-4-CF₃ benzamide CF₃ (4), NO₂ (2), epoxypropyl ether C₁₉H₁₆F₃N₂O₅ 424.34 ~2.90 Amide group; epoxy for reactivity

Key Observations :

  • SF₅ vs.
  • Positional Isomerism : The 4-SF₅ isomer (target compound) and 5-SF₅ analog (CAS 1309569-23-0) differ in steric and electronic effects, which may influence binding to biological targets .
  • Functional Groups : Ester-containing compounds (e.g., target compound) are more hydrolytically labile than amide derivatives (e.g., ), affecting metabolic stability .

Comparison with CF₃ Analogs :

  • CF₃-substituted compounds (e.g., ) are often synthesized using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent), which are more accessible than SF₅ precursors .

SF₅-Containing Compounds :

  • The SF₅ group’s strong electron-withdrawing nature may enhance target binding affinity in enzyme inhibitors (e.g., KV10.1 inhibitors for cancer ).

CF₃-Containing Compounds :

  • CF₃ derivatives (e.g., ) are widely used in drug discovery for their metabolic stability and moderate lipophilicity. For example, Ethyl {[2-nitro-4-CF₃-phenyl]amino}acetate (CAS 735-40-0) is a known intermediate in antitumor agent synthesis .

Commercial Availability and Suppliers

  • Ethyl (2-nitro-5-SF₅-phenyl) acetate : Offered by 5 suppliers, reflecting slightly higher demand .
  • CF₃ Analogs: More widely accessible (e.g., 15 suppliers for Ethyl (2-methylphenoxy)acetate) .

Biological Activity

Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C₁₀H₈F₅NO₄S
  • Molecular Weight : 339.20 g/mol
  • Functional Groups : Nitro group, pentafluorosulfanyl group, and acetate moiety.

The pentafluorosulfanyl (SF₅) group is known for its strong electron-withdrawing properties, which can significantly influence the biological activity of the compound.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Electron-Withdrawing Effects : The SF₅ group enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with biological targets.
  • Reactivity with Biological Molecules : The nitro group may participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components.
  • Modulation of Enzyme Activity : Preliminary studies suggest that compounds containing the SF₅ group may modulate enzyme activities, impacting metabolic pathways.

Anticonvulsant Activity

Recent studies have indicated that fluorinated compounds exhibit significant anticonvulsant properties. In a series of experiments, related compounds showed protective effects in maximal electroshock (MES) tests at varying dosages. For example, derivatives with fluorine substitutions demonstrated enhanced activity compared to their non-fluorinated counterparts .

Cytotoxicity and Selectivity

Research on related pentafluorosulfanyl compounds has shown varied cytotoxic profiles against different cancer cell lines. The incorporation of the SF₅ group often correlates with increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Anticonvulsant Screening :
    • Compounds similar to this compound were tested for their ability to prevent seizures in animal models.
    • Results indicated that certain fluorinated analogs provided significant protection against seizures induced by pentylenetetrazole, demonstrating a potential therapeutic avenue for epilepsy treatment .
  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of various pentafluorosulfanyl compounds on human cancer cell lines.
    • The findings revealed that compounds with stronger electron-withdrawing groups exhibited enhanced cytotoxicity, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Comparative Analysis

Compound TypeKey FeaturesBiological Activity
This compoundContains SF₅ and nitro groupsPotential anticonvulsant and cytotoxic properties
Trifluoromethyl-substituted compoundsSimilar electron-withdrawing properties but less stabilityModerate biological activity
Pentafluorosulfanyl compoundsHigh stability and unique reactivityEnhanced selectivity in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate, and how do reaction conditions influence yield?

  • Methodology : Begin with a nitro-substituted phenyl precursor. Introduce the pentafluorosulfanyl group via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using SF₅Cl with a Lewis acid catalyst). Subsequent esterification with ethyl acetate in the presence of a coupling agent (e.g., DCC/DMAP) can yield the target compound. Monitor reaction progress via TLC (1:1 hexane/ethyl acetate) and optimize temperature (60–80°C) to avoid nitro group reduction .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can the solubility of this compound be characterized for in vitro studies?

  • Methodology : Perform solubility assays in polar (water, methanol) and non-polar solvents (ethyl acetate, DCM) at 20–25°C. Use UV-Vis spectroscopy or HPLC to quantify solubility. The nitro and pentafluorosulfanyl groups likely reduce aqueous solubility (hydrophobic effect), requiring DMSO or ethanol as co-solvents for biological assays .
  • Validation : Compare with structurally similar esters (e.g., phenyl acetate, 4.0 g/L in water at 20°C) to contextualize results .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm ester and aromatic protons; ¹⁹F NMR for SF₅ group (δ ~60–80 ppm).
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the nitro and pentafluorosulfanyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., hydroxide, amines) under varying pH and temperature. Compare with non-fluorinated/non-nitrated analogs. The SF₅ and NO₂ groups increase electrophilicity of the carbonyl carbon, accelerating hydrolysis. Use HPLC to track ester degradation and calculate rate constants (k) .
  • Contradiction Analysis : If conflicting data arise (e.g., unexpected stability), investigate steric hindrance from the SF₅ group via computational modeling (DFT) to assess steric/electronic contributions .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodology : Conduct stability studies under accelerated conditions (40°C/75% RH). Store in amber vials under inert gas (Ar) with molecular sieves. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed. Validate via periodic HPLC purity checks .

Q. How can computational modeling predict the biological activity of this compound, given its fluorinated and nitro-functionalized structure?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases, esterases). The SF₅ group may enhance binding via hydrophobic interactions, while the NO₂ group could modulate electron distribution. Validate predictions with in vitro enzyme inhibition assays .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Approach : Re-eassay under standardized conditions (pH, solvent, cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity). Cross-reference fluorinated analogs (e.g., trifluoromethyl derivatives) to identify structure-activity trends .

Q. Why do synthetic yields vary between batch and flow chemistry methods?

  • Root Cause Analysis : Flow chemistry may improve heat/mass transfer for exothermic steps (e.g., EAS). Compare reaction parameters (residence time, catalyst loading) and characterize intermediates (NMR) to identify bottlenecks (e.g., SF₅ group incorporation inefficiency) .

Tables for Key Data

Property Method Typical Value Reference
Aqueous Solubility (20°C)HPLC/UV-Vis<1 mg/L
LogP (Octanol-Water)Shake-Flask~3.5–4.0 (predicted)
Thermal Stability (°C)TGA/DSCDecomposition onset: 150–160°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate
Reactant of Route 2
Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate

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